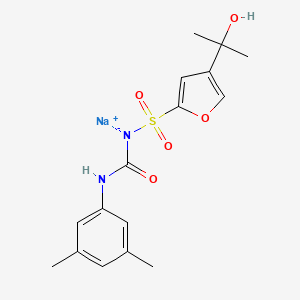
NLRP3 Inhibitor 4b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NLRP3-IN-9 is a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune response by regulating the activation of caspase-1 and the release of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18 . NLRP3-IN-9 has shown potential in reducing inflammation and mechanical pain hypersensitivity, making it a promising candidate for research in inflammatory diseases .
Preparation Methods
The synthesis of NLRP3-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Functionalization of the core structure by introducing specific substituents through nucleophilic substitution or electrophilic addition reactions.
Step 3: Purification of the final product using chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
NLRP3-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Scientific Research Applications
NLRP3-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammasome activation and regulation.
Mechanism of Action
NLRP3-IN-9 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
NLRP3-IN-9 is unique compared to other NLRP3 inhibitors due to its specific binding affinity and potency. Similar compounds include:
MCC950: A well-known NLRP3 inhibitor with a different binding mechanism.
CY-09: Another NLRP3 inhibitor that targets the ATPase domain of NLRP3.
OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.
NLRP3-IN-9 stands out due to its effectiveness in reducing mechanical pain hypersensitivity and its potential for treating a broader range of inflammatory diseases .
Properties
Molecular Formula |
C16H19N2NaO5S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(3,5-dimethylphenyl)carbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide |
InChI |
InChI=1S/C16H20N2O5S.Na/c1-10-5-11(2)7-13(6-10)17-15(19)18-24(21,22)14-8-12(9-23-14)16(3,4)20;/h5-9,20H,1-4H3,(H2,17,18,19);/q;+1/p-1 |
InChI Key |
CRCJPDAMPOLGQC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)[N-]S(=O)(=O)C2=CC(=CO2)C(C)(C)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















